2-(difluoromethyl)-2H-indazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(difluoromethyl)-2H-indazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group into the indazole ring. One common method is the difluoromethylation of indazole derivatives using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)-2H-indazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include difluoromethyl-substituted ketones, alcohols, and various substituted indazole derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(difluoromethyl)-2H-indazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and the inhibition or activation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethyl-substituted heterocycles, such as:
- 2-(difluoromethyl)-pyrrole
- 2-(difluoromethyl)-benzimidazole
- 2-(difluoromethyl)-quinoline
Uniqueness
What sets 2-(difluoromethyl)-2H-indazole-5-carboxylic acid apart is its unique combination of the indazole ring and the difluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C9H6F2N2O2 |
---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
2-(difluoromethyl)indazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)13-4-6-3-5(8(14)15)1-2-7(6)12-13/h1-4,9H,(H,14,15) |
InChI Key |
HAJNMBSSUCIIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(C=C2C=C1C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.